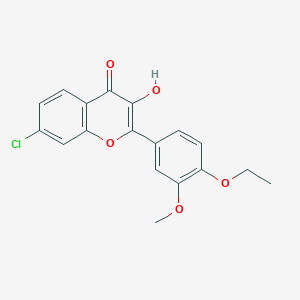![molecular formula C12H17N3O3S B4327889 3-[(4-methoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B4327889.png)
3-[(4-methoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane
Overview
Description
3-[(4-methoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane (MTBSTFA) is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. MTBSTFA is a derivative of bicyclic amidine, which is a bicyclic organic compound containing a nitrogen atom. This compound has a unique structure that makes it an excellent reagent for derivatization of various compounds for gas chromatography-mass spectrometry (GC-MS) analysis.
Mechanism of Action
3-[(4-methoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane reacts with various compounds to form volatile derivatives that can be easily analyzed by GC-MS. The reaction proceeds via the addition of the 3-[(4-methoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane molecule to the functional group of the compound, followed by the elimination of the leaving group. The resulting derivative is then analyzed by GC-MS to determine the structure and quantity of the original compound.
Biochemical and Physiological Effects:
3-[(4-methoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane has no known biochemical or physiological effects on living organisms. The compound is commonly used in analytical chemistry and biochemistry laboratories as a derivatization reagent for GC-MS analysis of various compounds.
Advantages and Limitations for Lab Experiments
3-[(4-methoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane has several advantages as a derivatization reagent for GC-MS analysis. The compound is stable, volatile, and reacts with a wide range of compounds to form volatile derivatives that can be easily analyzed by GC-MS. In addition, 3-[(4-methoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane is relatively inexpensive and readily available. However, the compound has some limitations, including the fact that it can react with water and other protic solvents, which can lead to the formation of unwanted side products. In addition, the reaction conditions must be carefully controlled to avoid the formation of unwanted by-products.
Future Directions
There are several future directions for research on 3-[(4-methoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane. One area of research is the development of new reagents that can be used for the derivatization of compounds for GC-MS analysis. Another area of research is the investigation of the mechanism of action of 3-[(4-methoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane and its derivatives. Finally, the use of 3-[(4-methoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane in the development of new drugs and pharmaceuticals is an area of research that has significant potential for future discoveries.
Scientific Research Applications
3-[(4-methoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane has a wide range of applications in various scientific fields, including analytical chemistry, biochemistry, and pharmacology. The compound is commonly used as a derivatization reagent for GC-MS analysis of various compounds, including amino acids, fatty acids, and steroids. 3-[(4-methoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane reacts with these compounds to form volatile derivatives that can be easily analyzed by GC-MS. In addition, 3-[(4-methoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane has been used as a reagent for the derivatization of carbohydrates for GC-MS analysis.
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-18-11-2-4-12(5-3-11)19(16,17)15-9-13-6-7-14(8-13)10-15/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBMFPVNTFSDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CN3CCN(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204873 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Methoxy-benzenesulfonyl)-1,3,5-triaza-bicyclo[3.2.1]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-5-[(2-methoxyethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4327813.png)
![3-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4327822.png)
![3-ethyl-8-nitro-1'-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4327829.png)
![3-[(4-methylphenyl)sulfonyl]-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B4327833.png)

![2-(diethylamino)ethyl 4-{[3-(4-methoxyphenyl)-3-oxopropyl]amino}benzoate](/img/structure/B4327841.png)
![4-{[5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4327846.png)
![ethyl (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(oxo)acetate](/img/structure/B4327863.png)
![3-benzyl-1'-(4-methoxyphenyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4327866.png)
![1-benzyl-2'-(4-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4327867.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(diethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327871.png)
![3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B4327885.png)
![ethyl {3-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B4327891.png)